Cis-3,4-Dimethylpiperidin-3-ol is a nitrogen-containing organic compound that belongs to the piperidine family. It is characterized by a piperidine ring with two methyl groups at the 3 and 4 positions and a hydroxyl group at the 3 position. This compound has garnered attention due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Source: The compound can be synthesized from various precursors, primarily through cyclization reactions involving substituted pyridines or piperidines.
Classification: Cis-3,4-Dimethylpiperidin-3-ol is classified as a tertiary alcohol due to the presence of the hydroxyl group attached to a carbon that is bonded to three other carbon atoms. It also falls under the category of heterocycles because of its nitrogen atom within the cyclic structure.
The synthesis of cis-3,4-Dimethylpiperidin-3-ol typically involves several key methods:
The typical reaction conditions include:
Cis-3,4-Dimethylpiperidin-3-ol has a molecular formula of and a molecular weight of approximately 141.23 g/mol. The structure consists of:
The compound's structural characteristics can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods help confirm the presence of functional groups and the arrangement of atoms within the molecule.
Cis-3,4-Dimethylpiperidin-3-ol can undergo several chemical reactions:
Each reaction requires specific conditions:
Cis-3,4-Dimethylpiperidin-3-ol interacts with biological systems primarily through its ability to bind with specific receptors or enzymes. The mechanism involves:
Cis-3,4-Dimethylpiperidin-3-ol is typically a colorless liquid or solid depending on temperature and purity. Its melting point is around 60°C, while its boiling point is approximately 200°C.
The compound exhibits characteristics common to alcohols and amines:
Relevant data includes:
Cis-3,4-Dimethylpiperidin-3-ol has several scientific uses:
The stereocontrolled construction of the cis-3,4-dimethylpiperidin-3-ol scaffold represents a significant synthetic challenge due to the need for precise manipulation of two contiguous stereocenters. Modern approaches leverage biocatalytic strategies and intramolecular cyclization techniques to achieve high diastereoselectivity. Engineered variants of d-fructose-6-phosphate aldolase from Escherichia coli (FSA) have demonstrated exceptional utility in this domain. These enzymes catalyze stereoselective aldol additions between simple aliphatic ketones and N-Cbz-protected aminoaldehydes, establishing the foundational carbon skeleton with outstanding stereocontrol (up to 98% ee and 97:3 dr) [2]. The biocatalytic step is followed by intramolecular reductive amination using H₂/Pd/C, which simultaneously cyclizes the molecule and reduces the imine functionality, directly furnishing the piperidine ring system with retained stereochemistry. This chemoenzymatic approach typically delivers target compounds in isolated yields ranging from 35-79%, demonstrating significant efficiency improvements over traditional synthetic routes [2].
Alternative chemical methods involve ring expansion protocols starting from aziridine or azetidine precursors. For instance, stereodefined 2-(2-mesyloxyethyl)azetidines undergo regioselective ring expansion under basic conditions, where the stereochemical information embedded in the azetidine precursor dictates the relative configuration in the resulting piperidine. This transformation proceeds through an intramolecular SN₂ mechanism that cleanly inverts configuration at the electrophilic carbon while retaining chirality at other centers, enabling the stereoselective formation of the characteristic cis-3,4-dimethyl stereochemistry [5] [7].
Table 1: Biocatalytic Approaches to cis-3,4-Disubstituted Piperidines
| Biocatalyst | Nucleophile | Electrophile | dr | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| FSA D6N | Propanone | N-Cbz-3-aminopropanal | 97:3 | 98 | 85 |
| FSA D6E | Butanone | N-Cbz-3-aminopropanal | 96:4 | 97 | 76 |
| FSA A165G | Cyclopentanone | N-Cbz-2-aminoethanal | 95:5 | 96 | 68 |
| DERATma | Ethanal | N-Cbz-3-aminopropanal | 94:6 | 92 | 47 |
Catalytic asymmetric hydrogenation has emerged as a powerful industrial-scale technology for constructing chiral piperidine frameworks with exceptional enantiomeric purity. This approach employs chiral Rh-complexes bearing atropisomeric diphosphine ligands to reduce prochiral enamine precursors with high stereofidelity. The hydrogenation typically utilizes neutral or cationic Rh complexes of ligands like (R)-TolBINAP, where the steric and electronic properties of the ligand backbone enforce facial selectivity during substrate approach to the metal center [3]. These catalysts operate under moderate hydrogen pressures (2-60 bar) and elevated temperatures (80-120°C) in aprotic solvents like toluene or THF, achieving quantitative conversions with enantiomeric ratios often exceeding 98:2 [3] [6].
The hydrogenation mechanism involves substrate coordination through the enamine double bond, followed by migratory insertion of dihydrogen across the metal-substrate complex. The stereochemistry-determining step occurs during hydride transfer, where the chiral environment created by the phosphine ligand dictates the conformation of the resulting saturated center. This methodology has been successfully applied to precursors leading to 3,4-disubstituted piperidines, including those with methyl and hydroxymethyl substituents that ultimately afford the 3-ol functionality after deprotection. When applied to N-protected dehydro derivatives of 3,4-dimethylpiperidin-3-ol, these hydrogenations typically proceed with exceptional diastereoselectivity favoring the cis-diastereomer due to equatorial positioning of the methyl groups during transition state geometry [3] [6].
Table 2: Asymmetric Hydrogenation Conditions for Piperidine Synthesis
| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Conversion (%) | er (cis:trans) |
|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄/(R)-TolBINAP | 10 | 80 | Toluene | >99 | 98:2 |
| Rh(CF₃CO₂)₂/(R)-BINAP | 5 | 100 | THF | 95 | 96:4 |
| [Rh(NBD)Cl]₂/(S,S)-DIOP | 20 | 60 | MeOH | 85 | 90:10 |
| Rh(acac)(C₂H₄)₂/(R)-MeO-BIPHEP | 15 | 90 | iPrOH | 98 | 99:1 |
The memory of chirality (MOC) phenomenon enables the retention of stereochemical information during transformations that temporarily destroy the original chiral center. This principle has been ingeniously applied to the synthesis of enantioenriched cis-3,4-dimethylpiperidin-3-ol derivatives through intramolecular cyclization of chiral precursors. Key strategies employ α-amino aldehydes or γ-amino alcohols with defined stereochemistry as starting materials, where the existing chiral center directs the formation of the new stereocenter during ring closure [2]. For instance, N-Cbz-protected aminoaldehydes bearing a chiral α-methyl substituent undergo stereoselective aldol additions catalyzed by DERATma (2-deoxy-d-ribose-5-phosphate aldolase from Thermotoga maritima), where the enzyme selectively recognizes the absolute configuration of the substrate and transfers stereochemistry to the new carbon-carbon bond with high fidelity [2].
During ring-forming operations such as Mitsunobu cyclizations or base-mediated ring closures, the existing stereocenter controls the approach trajectory of the nucleophile, ensuring diastereoselective formation of the piperidine ring. This is particularly evident in the conversion of β-chloro-γ-sulfonylamino alcohols to trans-2-aryl-3-chloroazetidines, where the chiral sulfinyl group directs ring closure stereochemistry. Subsequent ring expansion to piperidines retains this stereochemical information through MOC, enabling the synthesis of enantioenriched cis-disubstituted piperidines without racemization [7]. Computational studies suggest that conformational locking through intramolecular hydrogen bonding or steric constraints preserves chiral memory during the reaction sequence, allowing for stereospecific transformation even when the original chiral auxiliary has been removed [2] [7].
Reductive amination serves as the cornerstone methodology for introducing diverse N-substituents onto the cis-3,4-dimethylpiperidin-3-ol scaffold while preserving stereochemical integrity. This two-step condensation-reduction sequence typically employs sodium triacetoxyborohydride or cyanoborohydride as the reducing agent in dichloromethane or 1,2-dichloroethane at ambient temperature. The reaction proceeds through initial formation of an iminium ion intermediate, which undergoes stereoselective hydride delivery from the less hindered face, yielding predominantly the cis-configured product when starting from enantiopure 4-methylpiperidin-3-one precursors [4] [6].
The methodology demonstrates exceptional functional group tolerance, accommodating aromatic, aliphatic, and heterocyclic aldehydes to generate diverse N-substituted derivatives. Key examples include N-benzyl, N-allyl, and N-arylalkyl analogues, which are of particular interest in medicinal chemistry applications. The benzyl-protected derivative (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine exemplifies this approach, where reductive amination with benzaldehyde followed by catalytic hydrogenation cleanly affords the target compound with complete retention of configuration at the stereocenters [6]. Computational analysis of this compound (PubChem CID 44630604) reveals favorable physicochemical properties including high gastrointestinal absorption and blood-brain barrier permeability, underscoring the pharmaceutical relevance of this synthetic approach [6].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: